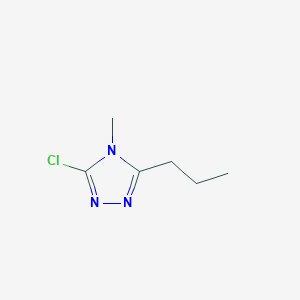

3-chloro-4-methyl-5-propyl-4H-1,2,4-triazole

Description

3-Chloro-4-methyl-5-propyl-4H-1,2,4-triazole (CAS: 1339160-35-8; molecular formula: C₇H₁₁ClN₃; molecular weight: 159.62 g/mol) is a substituted 1,2,4-triazole derivative characterized by a chlorine atom at position 3, a methyl group at position 4, and a propyl chain at position 5 . This compound belongs to a class of heterocyclic molecules widely studied for their biological activities, including antimicrobial and antifungal properties. Its synthesis typically involves cyclization reactions of thiosemicarbazides or alkylation of precursor triazoles, as inferred from analogous synthetic pathways in the literature .

Properties

IUPAC Name |

3-chloro-4-methyl-5-propyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClN3/c1-3-4-5-8-9-6(7)10(5)2/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQBMDKMULWTQPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=C(N1C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-4-methyl-5-propyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with suitable alkylating agents, followed by chlorination .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis routes, starting from readily available raw materials. The process often includes steps such as alkylation, cyclization, and chlorination, followed by purification to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-chloro-4-methyl-5-propyl-4H-1,2,4-triazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in redox reactions under appropriate conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups .

Scientific Research Applications

Antifungal Activity

The 1,2,4-triazole scaffold is well-known for its antifungal properties. Research indicates that derivatives of 1,2,4-triazoles exhibit significant antifungal activity against various pathogens. For instance, compounds containing the triazole moiety have been synthesized and evaluated for their efficacy against fungi such as Candida albicans and Aspergillus flavus. Studies have shown that certain derivatives demonstrate antifungal activity comparable to or exceeding that of established antifungal agents like fluconazole and ketoconazole .

Table 1: Antifungal Activity of 1,2,4-Triazole Derivatives

| Compound | Target Fungi | MIC (μg/mL) | Reference |

|---|---|---|---|

| Triazole Derivative A | C. albicans | 0.5 | |

| Triazole Derivative B | A. flavus | 2 | |

| Triazole Derivative C | Fusarium oxysporum | 1 |

Antibacterial Properties

3-Chloro-4-methyl-5-propyl-4H-1,2,4-triazole has also been studied for its antibacterial properties. Recent studies have synthesized various derivatives that exhibit potent activity against Gram-positive and Gram-negative bacteria. For example, some triazole derivatives have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) lower than traditional antibiotics .

Table 2: Antibacterial Activity of Triazole Derivatives

| Compound | Target Bacteria | MIC (μg/mL) | Reference |

|---|---|---|---|

| Triazole Derivative D | S. aureus | 0.125 | |

| Triazole Derivative E | E. coli | 0.5 | |

| Triazole Derivative F | Pseudomonas aeruginosa | 2 |

Anticancer Potential

The anticancer potential of triazoles has been explored in various studies. Compounds derived from the triazole framework have demonstrated cytotoxic effects against several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the triazole ring can enhance anticancer activity.

Fungicides

In agriculture, triazoles are widely used as fungicides due to their ability to inhibit fungal growth by interfering with ergosterol biosynthesis—a critical component of fungal cell membranes. The incorporation of the triazole structure in agricultural chemicals has led to the development of effective fungicides that protect crops from a variety of fungal pathogens .

Table 3: Agricultural Uses of Triazoles

| Compound | Application | Target Pathogen |

|---|---|---|

| Triazole Fungicide A | Crop Protection | Fusarium spp. |

| Triazole Fungicide B | Seed Treatment | Rhizoctonia solani |

Herbicides

Some derivatives of triazoles are being investigated for their potential use as herbicides. Their ability to modulate plant growth can be harnessed to control unwanted vegetation effectively .

Material Science

Triazoles are also being explored in material science for their role in developing polymers and other materials with enhanced properties such as thermal stability and chemical resistance . Their unique chemical structure allows for modifications that can tailor materials for specific applications.

Corrosion Inhibitors

Research indicates that triazoles can serve as effective corrosion inhibitors in various industrial applications due to their ability to form protective films on metal surfaces .

Mechanism of Action

The mechanism of action of 3-chloro-4-methyl-5-propyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. In pharmaceuticals, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact molecular pathways depend on the specific application and the target organism or system .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

Key structural analogs and their substituent variations are summarized below:

Key Observations:

- Substituent Effects on Bioactivity: Chlorine at position 3 enhances electronegativity, improving interactions with biological targets (e.g., enzymes or microbial membranes) . Propyl and methyl groups in the target compound confer moderate lipophilicity, balancing solubility and membrane permeability. Thiol-containing analogs (e.g., the compound with CAS 847503-29-1) exhibit higher antimicrobial potency due to sulfur’s nucleophilic reactivity, but they may face stability issues compared to the chloro-methyl-propyl variant .

Antimicrobial Activity

Comparative antifungal and antibacterial data (where available):

Notable Trends:

- The target compound’s lack of thiol or amino groups likely results in lower potency compared to derivatives like 4-amino-1,2,4-triazoles .

- Propyl and methyl substituents may improve pharmacokinetic profiles (e.g., metabolic stability) relative to bulkier aryl analogs .

Physicochemical Properties

| Property | This compound | 3-Chloro-5-phenyl-4H-1,2,4-triazole | Thiol-Containing Analog (CAS 847503-29-1) |

|---|---|---|---|

| LogP (Predicted) | 2.1–2.5 | 3.0–3.5 | 3.8–4.2 |

| Aqueous Solubility | Moderate | Low | Very low |

| Thermal Stability | High (decomposition >250°C) | Moderate | Low (due to thiol oxidation) |

Implications:

- The target compound’s balanced logP and solubility make it a candidate for further formulation optimization.

- Phenyl and thiol derivatives face challenges in drug delivery due to extreme hydrophobicity or instability .

Biological Activity

3-Chloro-4-methyl-5-propyl-4H-1,2,4-triazole is a compound belonging to the 1,2,4-triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, potential therapeutic applications, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₈ClN₃ |

| Molecular Weight | 161.60 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1339160-35-8 |

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. The compound has been tested against various pathogens, showing effectiveness comparable to established antibiotics.

Case Studies

-

Antibacterial Efficacy :

A study evaluated the antibacterial activity of various triazole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against strains of Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant antibacterial activity with MIC values ranging from 0.5 to 2 µg/mL . -

Antifungal Properties :

Another investigation focused on the antifungal activity of the compound against Candida albicans. The results showed that it inhibited fungal growth effectively at concentrations similar to fluconazole, suggesting its potential as an antifungal agent .

The biological activity of triazoles often stems from their ability to inhibit key enzymes involved in the synthesis of nucleic acids and cell wall components in microorganisms. For instance, the inhibition of lanosterol demethylase by triazoles disrupts ergosterol biosynthesis in fungi . This mechanism is critical for understanding how this compound may exert its antimicrobial effects.

Structure-Activity Relationship (SAR)

SAR studies have indicated that modifications on the triazole ring can significantly influence the biological activity of these compounds. For example:

- Chlorine Substitution : The presence of chlorine at the 3-position enhances antibacterial properties.

- Alkyl Chain Length : Increasing the length of the propyl chain at the 5-position improves lipophilicity and membrane permeability, which may enhance antimicrobial efficacy .

Toxicological Profile

While examining the safety profile of this compound, it is classified under acute toxicity categories for oral and dermal exposure (Category 3), indicating a need for careful handling in laboratory settings . Further toxicological studies are essential to establish a comprehensive safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.